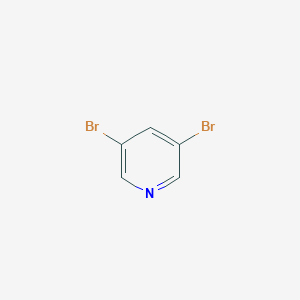

3,5-Dibromopyridine

Cat. No. B018299

Key on ui cas rn:

625-92-3

M. Wt: 236.89 g/mol

InChI Key: SOSPMXMEOFGPIM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

A mixture of 3,5-dibromopyridine (3.01 mL, 12.66 mmol), morpholine (1.00 g, 11.48 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM (0.210 g, 0.23 mmol), sodium 2-methylpropan-2-olate (1.655 g, 17.22 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.429 g, 0.69 mmol) in degassed toluene (35 mL) was stirred for 16 hours at 110 °C in a sealed vessel under inert atmosphere. Extraction with sat. aq. Na2CO3 solution and AE, then back extraction 2x NaCl sat using DCM. The organics were dried over MgSO4 and evaporated _in vacuo_. The residue (see structure below, LC MS FLA-04227-45-02: 3,5 dimorpholino pyridine) was washed off with diethylether, then AE. The liquors were vaporated _in vacuo_. The residue was purified by chromatography (11 cm SiO2, diameter: 5 cm) eluent: AE/hex 25/75to 45/55 to provide 4-(5-bromopyridin-3-yl)morpholine (1.400 g, 50.2 %) as a yellow solid. 1H NMR, LC MS: FLA-04227-45-03. OK \---------------------------------------------------------

Quantity

0.000689 mol

Type

catalyst

Reaction Step Five

Quantity

0.00023 mol

Type

catalyst

Reaction Step Five

Yield

50.17%

Identifiers

|

CUSTOM

|

525

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.0172 mol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.035 L

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.0115 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCN1

|

Step Four

|

Name

|

|

|

Quantity

|

0.0127 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=NC=C1Br)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0.000689 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

|

|

Name

|

|

|

Quantity

|

0.00023 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1COCCN1C2=CC(=CN=C2)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 50.17% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |